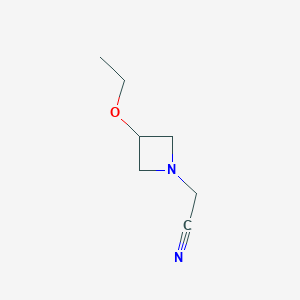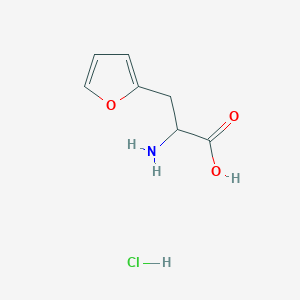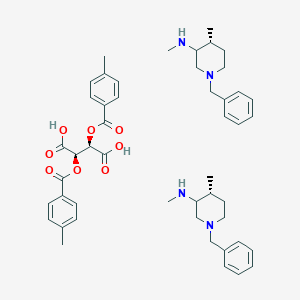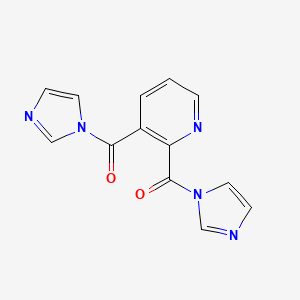
2-(3-Ethoxyazetidin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxyazetidin-1-yl)acetonitrile is a chemical compound with the molecular formula C7H12N2O. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyazetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope .
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Ethoxyazetidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl2 and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitrile oxides, while reduction reactions may produce primary amines .
Applications De Recherche Scientifique
2-(3-Ethoxyazetidin-1-yl)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Ethoxyazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(3-Ethoxyazetidin-1-yl)acetonitrile include:
- 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
- 2-(3-Azetidinyl)acetonitrile
- 2-(1-(Methylsulfonyl)azetidin-3-ylidene)acetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique ethoxy group, which can influence its reactivity and interactions with other molecules. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H12N2O |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-(3-ethoxyazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H12N2O/c1-2-10-7-5-9(6-7)4-3-8/h7H,2,4-6H2,1H3 |
Clé InChI |
MFZXBOLSASENQB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CN(C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)


![1-(2,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-one](/img/structure/B12826859.png)



![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)


![5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B12826893.png)



